

Potential off-target effects of EZM0414 in cellular models

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Compound of Interest

Compound Name: EZM0414

Cat. No.: B8143695

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Technical Support Center: EZM0414 in Cellular Models

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **EZM0414** in cellular models. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **EZM0414**?

A1: **EZM0414** is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.^{[1][2]} SETD2 is the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.^{[1][3]} By inhibiting SETD2, **EZM0414** is expected to reduce the growth of certain cancer cells, particularly those with a dependency on this pathway, such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).^{[4][5]}

Q2: How selective is **EZM0414** for SETD2?

A2: **EZM0414** is a highly selective inhibitor of SETD2. In a comprehensive screening against a panel of 72 kinases and 47 other cellular targets, **EZM0414** showed minimal off-target activity at concentrations significantly higher than its on-target IC50.[6]

Q3: What are the known off-target activities of **EZM0414**?

A3: In vitro safety pharmacology studies have identified weak interactions with a limited number of other proteins at micromolar concentrations. These include:

- Dopamine D2 Receptor (D2R): Antagonistic activity with an IC50 of 13.0 μ M.[6]
- Serotonin 1B Receptor (5-HT1B): Agonistic activity with an IC50 of 3.2 μ M.[6]
- Cytochrome P450 2C8 (CYP2C8): Weak inhibition with an IC50 of 4.8 μ M.[6]

It is important to note that these off-target activities occur at concentrations that are substantially higher than the biochemical and cellular IC50 values for SETD2 inhibition (18 nM and 34 nM, respectively).[7]

Q4: At what concentrations are off-target effects likely to be observed in my cellular experiments?

A4: Off-target effects are more likely to be observed when using **EZM0414** at concentrations approaching or exceeding the IC50 values for its off-targets (i.e., > 3 μ M). For most cell-based assays focusing on SETD2 inhibition, **EZM0414** is typically used at concentrations ranging from high nanomolar to low micromolar, where it is highly selective for its primary target.

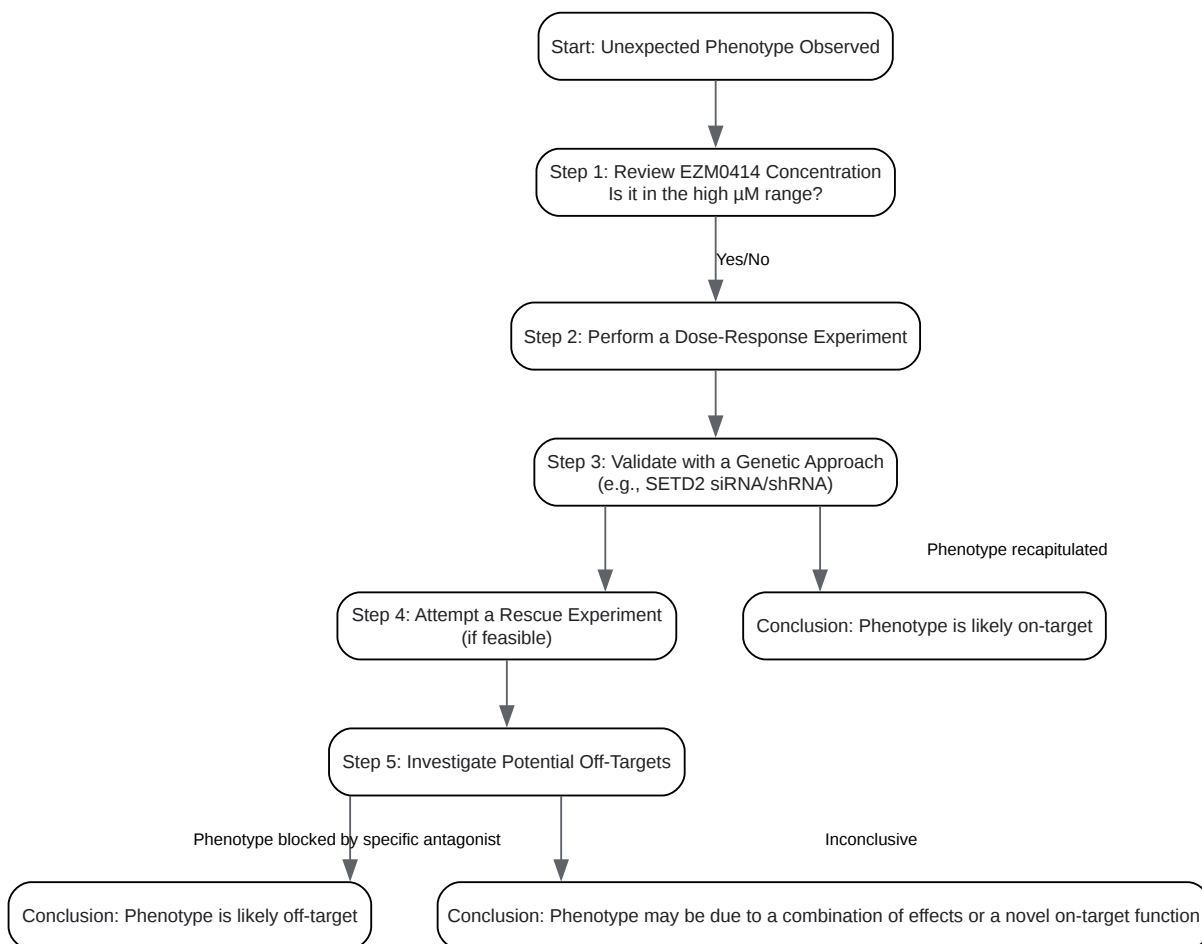
Q5: Could the observed phenotype in my experiment be due to an off-target effect?

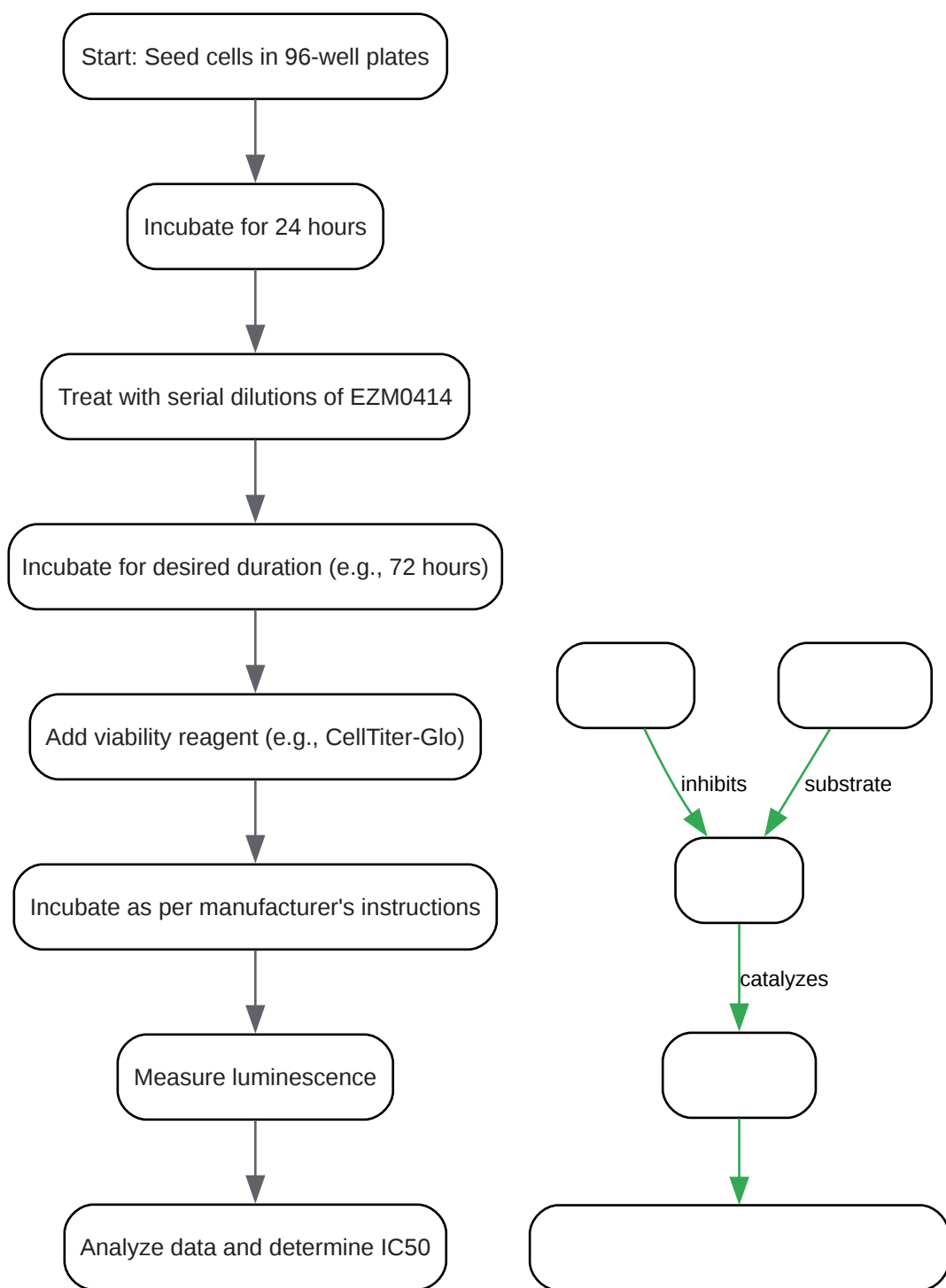
A5: While **EZM0414** is highly selective, it is crucial to consider the possibility of off-target effects, especially if using high concentrations of the inhibitor or observing unexpected cellular responses. The troubleshooting guide below provides steps to help differentiate between on-target and potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular effect that is not readily explained by the known functions of SETD2 inhibition (e.g., unexpected changes in cell signaling pathways, morphology, or viability in a cell line not known to be dependent on SETD2).





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